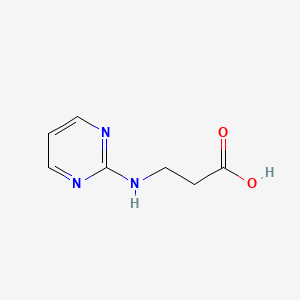
3-(pyrimidin-2-ylamino)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(pyrimidin-2-ylamino)propanoic Acid” is a biochemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(pyrimidin-2-ylamino)propanoic Acid” is represented by the formula C7H9N3O2 . The compound has a molecular weight of 167.17 .
Physical And Chemical Properties Analysis
“3-(pyrimidin-2-ylamino)propanoic Acid” is predicted to have a melting point of 115.73° C and a boiling point of 393.9° C at 760 mmHg. It has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.61 . Another source suggests a melting point of 139℃, a boiling point of 389.4±22.0 °C (Predicted), and a density of 1.280 .
Aplicaciones Científicas De Investigación
Coordination Polymers and Metal Complexes
This compound plays a role in the preparation of coordination polymers and metal complexes. For instance:
- Ag, Cu, and Zn Coordination Polymers : Reaction with metal salts (AgNO₃, Cu(NO₃)₂·6H₂O, and Zn(NO₃)₂·6H₂O) in methanol leads to the formation of novel coordination polymers .
- Zn(PPA)₂(H₂O)₂ and Cd(PPA)₂ : These complexes exhibit interesting structural features and may have applications in materials science and catalysis .
Dabigatran Etexilate Derivatives
3-(Pyrimidin-2-ylamino)propanoic acid serves as a precursor in the synthesis of Dabigatran etexilate derivatives. Dabigatran is an anticoagulant used to prevent blood clots and stroke .
Drug Development and Medicinal Chemistry
Indole derivatives, which share structural similarities with this compound, have shown clinical and biological potential. Researchers explore indole scaffolds for drug design, receptor binding, and therapeutic applications .
Synthesis of Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides
Researchers have synthesized novel derivatives using 3-(pyrimidin-2-ylamino)propanoic acid as a starting material. These compounds exhibit interesting properties and may find applications in various fields .
Propiedades
IUPAC Name |
3-(pyrimidin-2-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-6(12)2-5-10-7-8-3-1-4-9-7/h1,3-4H,2,5H2,(H,11,12)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUIOCBJPMRKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrimidin-2-ylamino)propanoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


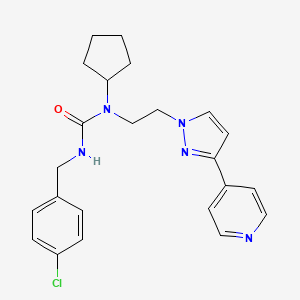
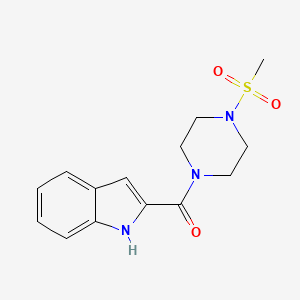
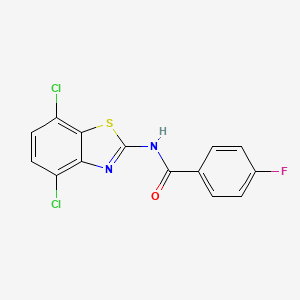

![N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2835525.png)
![4-ethyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2835526.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2835529.png)
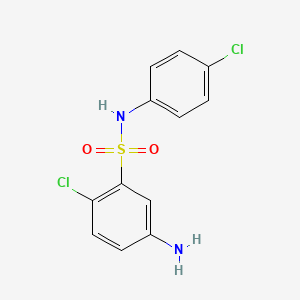
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide](/img/structure/B2835534.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2835537.png)
![3-(3-chloro-4-methylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2835539.png)